molecular formula C5H4BrClN2S B1266955 5-Bromo-4-chloro-2-(methylthio)pyrimidine CAS No. 63810-78-6

5-Bromo-4-chloro-2-(methylthio)pyrimidine

Cat. No.: B1266955
CAS No.: 63810-78-6
M. Wt: 239.52 g/mol
InChI Key: XVRYJQACDDVZEI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2S. It is characterized by the presence of bromine, chlorine, and a methylthio group attached to a pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

It is known to be used as a building block in medicinal chemistry synthesis .

Mode of Action

It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors

Biochemical Pathways

Given its use in the synthesis of kinase inhibitors , it may be involved in pathways related to cell signaling and growth.

Result of Action

As it is used in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, potentially affecting cell signaling and growth.

Action Environment

The action of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability. Moreover, it should be used in a well-ventilated area and contact with moisture should be avoided , indicating that air quality and humidity may also impact its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate. The reaction is carried out in dry acetonitrile at room temperature for 24 hours. The mixture is then poured into water, extracted with dichloromethane, dried with sodium sulfate, and concentrated. The product is recrystallized from hexane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-2-(methylthio)pyrimidine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and nucleic acid interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-(methylthio)pyrimidine
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-2-(methylthio)pyrimidine is unique due to its specific combination of bromine, chlorine, and a methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYJQACDDVZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295514
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63810-78-6
Record name 63810-78-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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